molecular formula C9H12O2 B150722 Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 6203-08-3

Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No. B150722
CAS RN: 6203-08-3
M. Wt: 152.19 g/mol
InChI Key: RMAZRAQKPTXZNL-UHFFFAOYSA-N
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Description

Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is a compound that has been the subject of various chemical studies due to its interesting molecular structure and potential applications. The compound features a bicyclic framework with a carboxylate functional group, making it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related bicyclic compounds has been explored through different methods. For instance, a palladium-catalyzed intramolecular allylic alkylation has been used to synthesize diethyl 2-methyl-bicyclo[3.1.1]hept-2-ene-6,6-dicarboxylate from R-(-)-carvone, demonstrating the potential for creating complex bicyclic structures from simpler organic molecules . Additionally, the PRINS reaction of ethyl bicyclo[2.2.1]-hept-5-en-2-carboxylate with formic acid and paraformaldehyde has been shown to yield products through a Wagner-Meerwein type rearrangement and lactonization .

Molecular Structure Analysis

The molecular structure of related bicyclic compounds has been characterized using various techniques. X-ray crystal analysis has been employed to determine the structure of methyl 2α,3α;4α,5α-diepoxy-cis-(1αH,2αH)-bicyclo[4.1.0]heptane-7α-carboxylate, revealing the orientation of epoxide groups and the conformation of the six-membered ring .

Chemical Reactions Analysis

Bicyclic compounds similar to methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate have been shown to undergo a variety of chemical reactions. For example, 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylates have been isolated and characterized, with the ability to undergo ring opening to yield thiosulfonates or methyl sulfides under certain conditions . Oxy-Cope rearrangements of bicyclo[3.2.0]heptenones have also been studied, leading to the synthesis of compounds with strained bridgehead double bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. The presence of multiple rings and functional groups can affect their reactivity, solubility, and stability. For instance, the crystal and molecular structures of certain bicyclic compounds have been analyzed to understand their conformation and how it affects their chemical behavior .

Case Studies

Several case studies highlight the biological activity of bicyclic compounds. N-Substituted amides of endo-3-(3-methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid have been prepared and screened for microbiological and pharmacological activities, indicating the potential for these compounds in drug development . Additionally, a series of N-substituted bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides have been synthesized and tested for anticonvulsant activity, with some showing promise in preclinical models .

Scientific Research Applications

Polymerization Processes

Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is involved in metal-catalyzed addition polymerization processes. A study by Kang and Sen (2004) demonstrated its role in palladium-catalyzed reactions, where its insertion into a palladium−methyl bond led to products derived from exo face insertion (Kang & Sen, 2004).

Synthesis of Thiosulfonates and Methyl Sulfides

Research by Guideri and Ponticelli (2012) isolated methyl and benzyl 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate for the first time. Under certain conditions, these compounds undergo ring opening, leading to the formation of thiosulfonates or methyl sulfides (Guideri & Ponticelli, 2012).

Phosphorylation Studies

Sousa et al. (2010) conducted a study on the phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene systems. They examined the structure and proposed a mechanistic scheme for the phosphorylation reaction of these compounds (Sousa et al., 2010).

Optical Applications

Griesser et al. (2009) prepared a functional polymer containing photoreactive arylamide groups based on bicyclo[2.2.1]hept-5-ene-2-carboxylate. This polymer showed significant changes in refractive index upon UV irradiation, making it suitable for optical applications (Griesser et al., 2009).

Enzymatic Kinetic Resolution

Mamaghani (2002) used pig's liver esterase for the enzymatic kinetic resolution of aromatic substituted norbornene mono-esters, including methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. This study highlighted the potential of using enzymes in the stereoselective synthesis of compounds (Mamaghani, 2002).

Corrosion Protective Properties

Mamedov (2004) developed a method for preparing acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and studied their protective properties against acid corrosion of steel (Mamedov, 2004).

Safety And Hazards

“Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate” is harmful if swallowed . It is recommended to prevent generation of vapour or mist, keep away from flames and hot surfaces, take measures to prevent the build-up of electrostatic charge, use explosion-proof equipment, and wash hands and face thoroughly after handling .

properties

IUPAC Name

methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAZRAQKPTXZNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27176-60-9
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=27176-60-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80290508
Record name Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

CAS RN

6203-08-3
Record name 6203-08-3
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Record name Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-Norbornene-2-carboxylate (endo- and exo- mixture)
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Synthesis routes and methods I

Procedure details

In 100 ml of anhydrous ether at 0° C. is mixed 30 ml of cyclopentadiene and 32 ml of methyl acrylate. The ice bath is removed and the mixture allowed to stir overnight. The solvent, unreacted methyl acrylate, and cyclopentadiene are removed at ambient temperature at reduced pressure; as less material distilled out of the mixture the pressure is gradually reduced to 0.5 mm. The desired epimeric mixture of methyl carboxylates is distilled at 42°-43° and 0.5 mm; ir: 3118, 3060, 2965, 2941, 2862, 1734, 1428, 1329, 1264, 1190, 1024, 704, cm-1 ; 60 MHz NMR: endo/exo=80/20.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

DCPD (dicyclopentadiene, Aldrich, 256.5 ml, 1.9 mol), methylacrylate (Aldrich, 405 ml, 4.5 mol) and hydroquinone (3.2 g, 0.03 mol) were charged into a 2 L high-pressure autoclave, and the temperature was raised to 220° C. The resulting mixture was reacted for 5 hours with stirring at 300 rpm. After the reaction was completed, the reaction mixture was cooled and transferred to a distilling apparatus. The reaction mixture was distilled under a reduced pressure (1 torr) using a vacuum pump to yield the title compound at 50° C. (yield: 57.6%, exo/endo=58/42).
Name
Quantity
256.5 mL
Type
reactant
Reaction Step One
Quantity
405 mL
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Yield
57.6%

Synthesis routes and methods III

Procedure details

In a 1-liter four-necked flask equipped with a Dimorth reflux condenser and a thermometer, 300 ml of cyclopentadiene and 200 ml of n-hexane was placed, and 250 ml of methyl acrylate was added dropwise over one hour while cooled on an ice bath and stirred, and then stirred for a further 30 minutes, to obtain 2-methoxycarbonyl-5-norbornene.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
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Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Reactant of Route 6
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Citations

For This Compound
33
Citations
TS Kim, SY Seo, D Shin - Synlett, 2015 - thieme-connect.com
A facile approach for the stereoselective synthesis of a- and b-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid is described. Substrate-controlled α-carboxylation of norbonene …
Number of citations: 1 www.thieme-connect.com
Q Du - 2017 - etheses.whiterose.ac.uk
The Diels-Alder reaction between cyclopentadiene and methyl acrylate leads to both endo- and exo-methyl bicyclo-[2.2.1]-hept-5-ene-2-carboxylate and it has been shown that in the …
Number of citations: 2 etheses.whiterose.ac.uk
U Okoroanyanwu - 1997 - search.proquest.com
from any type ofcomputer printer. Page 1 INFORMATION TO) USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 5 search.proquest.com
J Kazan, FD Greene - The Journal of Organic Chemistry, 1963 - ACS Publications
Bicyclo [2.2. 2] octane-l, 2-dicarboxylic acid has beensynthesized via the reaction of dimethyl 1, 3-cyclohexadiene-l, 6-dicarboxylate with maleic anhydride (Chart I) and via the reaction …
Number of citations: 21 pubs.acs.org
TL Ho, LR Kung, RJ Chein - The Journal of Organic Chemistry, 2000 - ACS Publications
2-Isocyanoallopupukeanane (4) has been obtained in racemic form from methyl 2-exo-methylbicyclo[2.2.1]hept-5-ene-2-endo-carboxylate via dibromocarbene addition, S N 2‘ …
Number of citations: 30 pubs.acs.org
MM Walker, CG Goodman… - The Journal of Organic …, 2014 - ACS Publications
This Note details experiments that probe the mechanism by which donor–acceptor norbornene systems epimerize. A number of mechanistic studies indicate that epimerization in these …
Number of citations: 4 pubs.acs.org
T Rager, CG Willson - Helvetica Chimica Acta, 2000 - Wiley Online Library
The synthesis and detailed NMR analysis of diastereoisomerically pure samples of 4‐methyltetracyclo[6.2.1.1 .0 2,7 ]dodec‐9‐ene‐4‐carboxylic acid (2), tetracyclo[6.2.1.1 .0 2,7 ]dodec‐…
Number of citations: 2 onlinelibrary.wiley.com
TT Denton - 2002 - search.proquest.com
The primary goals of the research effort were to assess the reactivity of dimethyl 4-oxoglutaconate in the normal electron demand Diels-Alder reaction. Once the Diels-Alder reaction …
Number of citations: 3 search.proquest.com
FJC van Gastel - 1992 - repository.ubn.ru.nl
Graag wil ik iedereen bedanken, die op een of andere wijze heeft bijgedragen tot het tot stand komen van dit proefschrift. Alle medewerkers van de afdeling Organische Chemie en …
Number of citations: 3 repository.ubn.ru.nl
SC Fu, KH Hsieh, LA Wang - Advances in Resist Technology …, 2001 - spiedigitallibrary.org
The chemistry of acid-catalyzed dehydration reaction and followed by crosslinking of the tert-alcohol group in the cycloolefin photoresists was used to tailor the performance of the …
Number of citations: 6 www.spiedigitallibrary.org

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